molecular formula C15H22N2 B13879085 1-Benzyl-3-prop-2-enylpiperidin-3-amine

1-Benzyl-3-prop-2-enylpiperidin-3-amine

Cat. No.: B13879085
M. Wt: 230.35 g/mol
InChI Key: KUNHQCKODIHQOQ-UHFFFAOYSA-N
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Description

1-Benzyl-3-prop-2-enylpiperidin-3-amine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used as a building block in organic synthesis and pharmaceutical chemistry. The compound’s structure features a piperidine ring substituted with a benzyl group and a prop-2-enyl group, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-prop-2-enylpiperidin-3-amine typically involves the alkylation of piperidine derivatives. One common method is the reaction of piperidine with benzyl chloride and allyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts, such as palladium or copper, can also enhance the efficiency of the synthesis. Additionally, purification techniques like distillation or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-prop-2-enylpiperidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or allyl positions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), potassium carbonate (K₂CO₃)

Major Products Formed:

    Oxidation: Ketones, carboxylic acids

    Reduction: Amines, alcohols

    Substitution: Substituted benzyl or allyl derivatives

Scientific Research Applications

1-Benzyl-3-prop-2-enylpiperidin-3-amine has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of fine chemicals and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-prop-2-enylpiperidin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

    1-Benzylpiperidine: Lacks the prop-2-enyl group, making it less versatile in certain chemical reactions.

    3-Prop-2-enylpiperidine: Lacks the benzyl group, which may affect its biological activity and chemical reactivity.

    N-Benzylpiperidine: Similar structure but different substitution pattern, leading to variations in reactivity and applications.

Uniqueness: 1-Benzyl-3-prop-2-enylpiperidin-3-amine is unique due to the presence of both benzyl and prop-2-enyl groups, which enhance its reactivity and potential applications in various fields. The combination of these functional groups allows for diverse chemical modifications and biological activities, making it a valuable compound in research and industry.

Properties

Molecular Formula

C15H22N2

Molecular Weight

230.35 g/mol

IUPAC Name

1-benzyl-3-prop-2-enylpiperidin-3-amine

InChI

InChI=1S/C15H22N2/c1-2-9-15(16)10-6-11-17(13-15)12-14-7-4-3-5-8-14/h2-5,7-8H,1,6,9-13,16H2

InChI Key

KUNHQCKODIHQOQ-UHFFFAOYSA-N

Canonical SMILES

C=CCC1(CCCN(C1)CC2=CC=CC=C2)N

Origin of Product

United States

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